![molecular formula C29H27N5O4 B2535431 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1030133-20-0](/img/structure/B2535431.png)

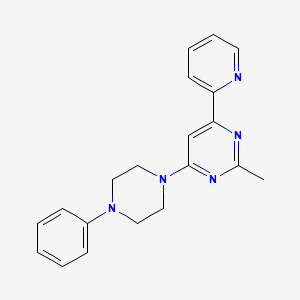

2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups including an oxadiazole ring, a naphthyridine ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications

Anticancer Properties

The title compound has been synthesized using a linker mode approach. Spectroscopic analyses, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR, confirmed its structure . Computational studies using molecular docking and MD simulation revealed its potency against breast cancer. Notably, the title compound exhibited a more negative binding free energy than tamoxifen, suggesting its potential as an anticancer agent candidate. It likely acts through ERα inhibition .

Cytotoxic Activity

In silico studies predict that the compound possesses cytotoxic activity against breast cancer cells. Its hybrid structure, combining chalcone and salicylic acid moieties, contributes to this effect. Chalcones are known for their broad spectrum of biological activities, including anticancer properties .

Potential Anticancer Drug

Given its cytotoxic activity and ERα inhibition, the title compound could be developed further as an anticancer drug. Researchers are exploring its potential in drug discovery research .

UV Light Absorbers

The starting material, 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, can be used to synthesize bis(resorcinyl) triazine derivatives, which serve as UV light absorbers. These compounds find applications in sunscreens and other protective formulations .

Thiadiazole Derivatives

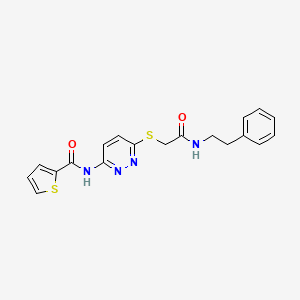

The synthesized compound 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide exhibited anticancer activity in vitro. Its structure was confirmed by various spectroscopic techniques .

Green Synthesis

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate was synthesized using green chemistry approaches, including deep eutectic solvents (DES) and microwave-induced synthesis. This compound has potential applications in drug development .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O4/c1-16-12-17(2)25(18(3)13-16)31-24(35)15-34-14-23(26(36)22-11-6-19(4)30-28(22)34)29-32-27(33-38-29)20-7-9-21(37-5)10-8-20/h6-14H,15H2,1-5H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKHVPQYNOQTBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=NC(=NO4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)

![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)

![4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one](/img/structure/B2535362.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2535363.png)

![Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide](/img/structure/B2535368.png)